



Application Notes: Live-Cell Imaging of Lysosomal Function with GCase Activator 2

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Compound of Interest		
Compound Name:	Gcase activator 2	
Cat. No.:	B10857426	Get Quote

Introduction

Lysosomes are acidic organelles responsible for the degradation and recycling of cellular waste through the action of various hydrolases.[1][2][3] A key lysosomal enzyme is glucocerebrosidase (GCase), which catalyzes the breakdown of glucosylceramide into glucose and ceramide.[4][5] Mutations in the GBA1 gene, which encodes GCase, lead to reduced enzyme activity and are the cause of Gaucher disease, a lysosomal storage disorder.[4][6] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease. [7][8][9] Therapeutic strategies are being developed to enhance GCase activity, including the use of small molecule activators.[8][9]

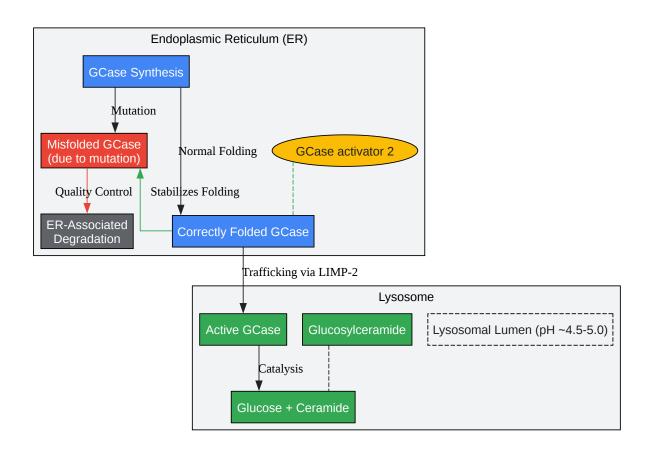
GCase activator 2 is a pyrrolo[2,3-b]pyrazine compound that acts as a β -Glucocerebrosidase (GCase) activator with an EC50 of 3.8 μ M.[10][11] It functions as a pharmacological chaperone that aids in the correct folding of mutant GCase, prevents its degradation, and facilitates its transport from the endoplasmic reticulum to the lysosome.[12][13] This ultimately increases the concentration of active GCase within the lysosome, enhancing its function.

These application notes provide detailed protocols for using live-cell imaging to quantitatively assess the effect of **GCase activator 2** on lysosomal function, specifically focusing on GCase enzymatic activity, lysosomal pH, and general degradative capacity.

Mechanism of Action: GCase Trafficking and Activation



GCase is synthesized in the endoplasmic reticulum (ER), where it must fold correctly before being transported to the lysosome via the lysosomal integral membrane protein type-2 (LIMP-2).[5][14] In certain disease states, mutations can cause GCase to misfold, leading to its retention in the ER and subsequent degradation. Allosteric modulators like **GCase activator 2** bind to the enzyme, stabilizing its correct conformation. This allows the mutant GCase to evade ER-associated degradation, traffic successfully to the lysosome, and carry out its catalytic function.[12][13]



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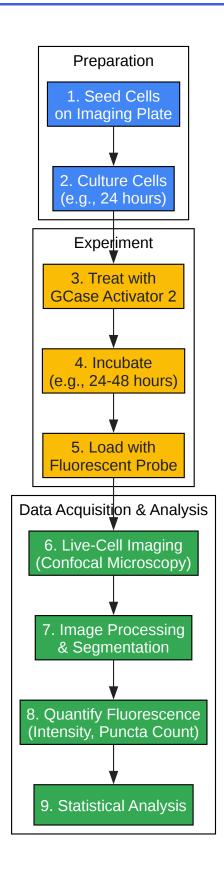


Caption: GCase synthesis, trafficking, and the corrective action of GCase activator 2.

Experimental Protocols

The following protocols describe methods to quantify the effects of **GCase activator 2** in live cells. An overview of the general experimental workflow is presented below.





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Caption: General experimental workflow for live-cell imaging analysis.



Protocol 1: Quantitative Analysis of GCase Activity

This protocol uses a specific fluorogenic substrate, such as 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu), which becomes fluorescent only after being cleaved by GCase within the acidic environment of the lysosome. [7][15]

Materials:

- Cells of interest (e.g., patient-derived fibroblasts with GBA1 mutations)
- Culture medium and supplements
- GCase activator 2 (e.g., from MedChemExpress)[11][16]
- PFB-FDGlu substrate probe[7][15]
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Confocal microscope with environmental chamber (37°C, 5% CO2)
- 96-well imaging plates (black, clear bottom)

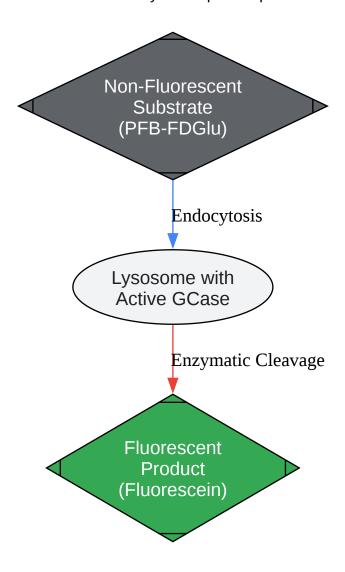
Procedure:

- Cell Seeding: Seed cells onto a 96-well imaging plate at a density that will result in 60-80% confluency at the time of imaging. Culture for 24 hours.
- Compound Treatment: Prepare a stock solution of GCase activator 2 in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 3.8, 10 μM). Include a vehicle control (DMSO only).
- Incubation: Remove the old medium from the cells and add the medium containing **GCase** activator 2 or vehicle. Incubate for 24-48 hours.
- Probe Loading: Prepare the PFB-FDGlu working solution in live-cell imaging medium according to the manufacturer's instructions.



- Staining: Wash the cells once with pre-warmed PBS. Add the PFB-FDGlu working solution to each well and incubate for the time specified by the manufacturer (e.g., 1-2 hours) at 37°C.
- Imaging: Wash the cells twice with live-cell imaging medium to remove excess probe.

 Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the resulting fluorophore (e.g., fluorescein).
- Image Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji) to identify and segment individual cells.
 - Identify fluorescent puncta (lysosomes) within each cell.
 - Quantify the mean fluorescence intensity of the puncta per cell.





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Caption: Principle of a fluorogenic substrate for measuring GCase activity.

Protocol 2: Assessment of Lysosomal pH

This protocol uses a ratiometric pH-sensitive dye, such as LysoSensor™ Yellow/Blue DND-160, to measure the acidity of lysosomes.[17] This dye emits blue fluorescence in neutral environments and yellow fluorescence in acidic compartments.[17] An increase in the yellow/blue fluorescence ratio indicates enhanced lysosomal acidification, a hallmark of improved function.

Materials:

- Cells treated with GCase activator 2 as described in Protocol 1.
- LysoSensor™ Yellow/Blue DND-160 dye.[17]
- Live-cell imaging medium.
- Confocal microscope.

Procedure:

- Compound Treatment: Treat cells with **GCase activator 2** as described in Protocol 1, steps 1-3.
- Dye Loading: Prepare the LysoSensor[™] working solution in pre-warmed medium. Remove the compound-containing medium, wash cells once, and add the LysoSensor[™] solution. Incubate for 5-10 minutes at 37°C.
- Imaging: Wash cells with imaging medium. Acquire images using two different emission channels to capture the blue and yellow fluorescence simultaneously.
- Image Analysis:
 - Segment lysosomal regions in both channels.



- Calculate the ratio of the fluorescence intensity from the yellow channel to the blue channel for each lysosome.
- Average the ratios for all lysosomes within the cell population for each treatment condition.

Protocol 3: Assessment of General Lysosomal Degradative Capacity

This protocol uses DQ[™] Green BSA, a substrate for proteases that is heavily labeled with a self-quenched green fluorophore. Upon hydrolysis by lysosomal proteases, the quenching is relieved, yielding a bright fluorescent signal.[18]

Materials:

- Cells treated with GCase activator 2 as described in Protocol 1.
- DQ™ Green BSA.
- · Live-cell imaging medium.
- Confocal microscope.

Procedure:

- Compound Treatment: Treat cells with **GCase activator 2** as described in Protocol 1, steps 1-3.
- Substrate Loading: During the final 2-4 hours of compound treatment, add DQ™ Green BSA to the culture medium at a final concentration of ~10 µg/mL.[18]
- Chase Period: Wash the cells with fresh, pre-warmed medium and incubate for 1-2 hours to allow for the internalization and trafficking of the substrate to the lysosomes.
- Imaging: Acquire images using the appropriate settings for the green fluorophore.
- Image Analysis: Quantify the number and total fluorescence intensity of the resulting green fluorescent puncta per cell.



Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of GCase Activator 2 on GCase Activity

Treatment Condition	Concentration (μM)	Mean Fluorescence Intensity (A.U.) per Cell	Standard Deviation	% Increase vs. Vehicle
Vehicle Control	0 (DMSO)	150.2	± 15.8	0%
GCase Activator	0.1	185.5	± 19.3	23.5%
GCase Activator	1.0	298.9	± 25.1	99.0%
GCase Activator	3.8	455.1	± 40.7	203.0%
GCase Activator	10.0	480.3	± 42.5	219.8%

Table 2: Effect of GCase Activator 2 on Lysosomal pH and Degradation

Treatment Condition	Concentration (μΜ)	Mean Lysosomal pH (Yellow/Blue Ratio)	Mean Degradation Signal (A.U.)
Vehicle Control	0 (DMSO)	1.8 ± 0.2	210.4 ± 22.5
GCase Activator 2	3.8	2.5 ± 0.3	355.7 ± 31.8
Chloroquine (Inhibitor)	50	0.9 ± 0.1	55.2 ± 9.3

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.



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